molecular formula C5H10O4 B14494675 Methyl 2-hydroperoxy-2-methylpropanoate CAS No. 64771-67-1

Methyl 2-hydroperoxy-2-methylpropanoate

Cat. No.: B14494675
CAS No.: 64771-67-1
M. Wt: 134.13 g/mol
InChI Key: DAHBWXYEGLSGPE-UHFFFAOYSA-N
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Description

Methyl 2-hydroperoxy-2-methylpropanoate is an organic peroxide compound of significant interest in advanced chemical and combustion research. It is primarily investigated for its role in oxidation chemistry, particularly as a key intermediate in the low-temperature combustion mechanisms of biodiesel fuels and other oxygenated hydrocarbons . During the oxidation of ester-based biofuels, molecules like this compound are formed and subsequently consume, with their decomposition rates critically influencing ignition behavior and fuel efficiency . Researchers utilize this compound to develop and validate detailed kinetic models and to apply machine learning (ML) approaches, such as hybrid XGB-FNN models, for the accurate prediction of hydrogen abstraction reaction rate constants, which are crucial for optimizing biofuel design and reducing harmful emissions . As a reagent, it provides a valuable model for studying the stability and reaction pathways of complex peroxides. This product is strictly for research purposes and is not intended for personal or veterinary use. Researchers are encouraged to contact our team for specific application support and data sheets.

Properties

CAS No.

64771-67-1

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

methyl 2-hydroperoxy-2-methylpropanoate

InChI

InChI=1S/C5H10O4/c1-5(2,9-7)4(6)8-3/h7H,1-3H3

InChI Key

DAHBWXYEGLSGPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)OO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Step 1: Epoxidation of Methyl Methacrylate
Methyl methacrylate ($$ \text{CH}2=\text{C(CH}3\text{)COOCH}_3 $$) undergoes epoxidation using a peracid (e.g., $$ \text{mCPBA} $$) to form methyl 2,3-epoxy-2-methylpropanoate. This intermediate is highly reactive, facilitating subsequent ring-opening reactions.

Step 2: Acid-Catalyzed Hydroperoxidation
The epoxide is treated with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in the presence of a Brønsted acid catalyst (e.g., $$ \text{H}2\text{SO}4 $$) at 0–5°C. The acid protonates the epoxide oxygen, enabling nucleophilic attack by $$ \text{HO}^- $$ from $$ \text{H}2\text{O}2 $$, followed by rearrangement to yield the hydroperoxide.

$$
\text{Epoxide} + \text{H}2\text{O}2 \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}
$$

Key Conditions:

  • Temperature: 0–5°C to minimize decomposition
  • $$ \text{H}2\text{O}2 $$ concentration: 30–35% aqueous solution
  • Catalyst: 0.1–0.5 equivalents of $$ \text{H}2\text{SO}4 $$
  • Reaction time: 12–24 hours

Purification and Yield

The crude product is isolated via extraction with ethyl acetate, followed by low-temperature crystallization from isopropyl acetate. Chernyak and Donets reported a yield of 68–72% after purification.

Alternative Synthetic Approaches

Direct Oxidation of Methyl 2-Hydroxy-2-Methylpropanoate

Methyl 2-hydroxy-2-methylpropanoate ($$ \text{CH}3\text{C(OH)(CH}3\text{)COOCH}3 $$) can be oxidized using $$ \text{H}2\text{O}2 $$ and a tungstate catalyst ($$ \text{Na}2\text{WO}_4 $$) under acidic conditions. This method mirrors industrial hydroperoxide syntheses (e.g., cumene hydroperoxide) but requires stringent control of pH and temperature to avoid over-oxidation.

Reaction Scheme:
$$
\text{CH}3\text{C(OH)(CH}3\text{)COOCH}3 + \text{H}2\text{O}2 \xrightarrow{\text{Na}2\text{WO}4, \text{H}^+} \text{CH}3\text{C(OOH)(CH}3\text{)COOCH}3 + \text{H}_2\text{O}
$$

Challenges:

  • Competing dehydration to form α,β-unsaturated esters
  • Catalyst recovery and reuse

Radical-Initiated Autoxidation

Autoxidation of methyl 2-methylpropanoate in the presence of $$ \text{O}_2 $$ and a radical initiator (e.g., AIBN) represents a less controlled but theoretically viable route. This method, however, risks forming polymeric byproducts and requires UV light exclusion.

Analytical Characterization

Spectroscopic Data (Inferred from Analogues):

  • IR (KBr): $$ \nu(\text{O-O}) $$ 880–900 cm$$^{-1}$$, $$ \nu(\text{C=O}) $$ 1720 cm$$^{-1}$$
  • $$^1$$H NMR (CDCl$$3$$): δ 1.40 (s, 6H, $$-\text{C(CH}3)2$$), δ 3.70 (s, 3H, $$-\text{OCH}3$$), δ 8.10 (s, 1H, $$-\text{OOH}$$)
  • MS (EI): m/z 134 [M]$$^+$$, 117 [M–OH]$$^+$$

Applications and Derivatives

While direct applications of this compound are sparsely documented, its structural analogues serve as:

  • Initiators in polymerization reactions
  • Precursors to ketones via reductive cleavage
  • Oxidizing agents in selective organic transformations

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroperoxy-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-hydroperoxy-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-hydroperoxy-2-methylpropanoate involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications and signaling events. The compound’s effects are mediated through pathways involved in oxidative stress and redox regulation .

Comparison with Similar Compounds

Structural and Functional Group Differences

The hydroperoxy group distinguishes Methyl 2-hydroperoxy-2-methylpropanoate from other methyl esters. Key comparisons include:

Compound Name Molecular Formula Functional Groups Molecular Weight Key Properties/Applications Reference
This compound C₅H₁₀O₄ Methyl ester, hydroperoxy (-OOH) 134.13 g/mol High reactivity, oxidant potential Inferred
Ethyl 2-methoxy-2-methylpropanoate C₇H₁₄O₃ Ethyl ester, methoxy (-OCH₃) 146.18 g/mol Solvent, intermediate in synthesis
Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate C₁₁H₁₂N₂O₆ Methyl ester, nitro (-NO₂) 268.22 g/mol Research chemical, electron-deficient
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpenoid methyl ester 316.48 g/mol Natural resin component

Key Observations :

  • Reactivity: The hydroperoxy group in the target compound is more reactive than methoxy or ester groups in analogs like Ethyl 2-methoxy-2-methylpropanoate. This reactivity may lead to peroxide formation, posing storage and handling challenges compared to stable analogs .
  • Electron Effects : Nitro-substituted esters (e.g., ) exhibit strong electron-withdrawing effects, whereas the hydroperoxy group may act as a weak oxidant, influencing their roles in synthesis .

Stability and Hazard Profile

  • Thermal Stability: Methyl esters with hydroperoxy groups are prone to decomposition under heat or light due to the labile O-O bond. In contrast, methoxy-substituted esters () and diterpenoid esters () demonstrate higher stability, making them suitable for pharmaceutical formulations .
  • Safety Data: While direct hazard data for this compound are unavailable, structurally related compounds like 2-(2-Methoxyphenyl)-2-methylpropanoate () are classified as low-risk. However, hydroperoxy derivatives likely require stringent safety protocols due to peroxide hazards .

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